molecular formula C12H10BrF3N2O2 B11543019 1-[5-(3-bromophenyl)-5-hydroxy-3-methyl-4,5-dihydro-1H-pyrazol-1-yl]-2,2,2-trifluoroethanone

1-[5-(3-bromophenyl)-5-hydroxy-3-methyl-4,5-dihydro-1H-pyrazol-1-yl]-2,2,2-trifluoroethanone

Cat. No.: B11543019
M. Wt: 351.12 g/mol
InChI Key: VTRFLPOGOVYVBV-UHFFFAOYSA-N
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Description

1-[5-(3-BROMOPHENYL)-5-HYDROXY-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2,2,2-TRIFLUOROETHAN-1-ONE is a synthetic compound that belongs to the class of pyrazoline derivatives. Pyrazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[5-(3-BROMOPHENYL)-5-HYDROXY-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2,2,2-TRIFLUOROETHAN-1-ONE typically involves the reaction of 3-bromophenylhydrazine with an appropriate ketone under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to form the pyrazoline ring. The final product is obtained after purification steps such as recrystallization .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: 1-[5-(3-BROMOPHENYL)-5-HYDROXY-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2,2,2-TRIFLUOROETHAN-1-ONE can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

  • Oxidation of the hydroxyl group results in the formation of a ketone.
  • Reduction of the bromophenyl group yields a phenyl group.
  • Substitution reactions lead to the formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-[5-(3-BROMOPHENYL)-5-HYDROXY-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2,2,2-TRIFLUOROETHAN-1-ONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation .

Comparison with Similar Compounds

  • 4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide
  • 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine

Comparison: Compared to other similar compounds, 1-[5-(3-BROMOPHENYL)-5-HYDROXY-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2,2,2-TRIFLUOROETHAN-1-ONE stands out due to its trifluoromethyl group, which can enhance its biological activity and metabolic stability.

This detailed article provides a comprehensive overview of 1-[5-(3-BROMOPHENYL)-5-HYDROXY-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2,2,2-TRIFLUOROETHAN-1-ONE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C12H10BrF3N2O2

Molecular Weight

351.12 g/mol

IUPAC Name

1-[5-(3-bromophenyl)-5-hydroxy-3-methyl-4H-pyrazol-1-yl]-2,2,2-trifluoroethanone

InChI

InChI=1S/C12H10BrF3N2O2/c1-7-6-11(20,8-3-2-4-9(13)5-8)18(17-7)10(19)12(14,15)16/h2-5,20H,6H2,1H3

InChI Key

VTRFLPOGOVYVBV-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(C1)(C2=CC(=CC=C2)Br)O)C(=O)C(F)(F)F

Origin of Product

United States

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